Methyl 4-methyloxazole-5-carboxylate
Description
Significance of Oxazole (B20620) Heterocycles in Organic Chemistry
Oxazole heterocycles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This structural motif is of paramount importance in organic chemistry due to its presence in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate. The oxazole ring system is a key component in numerous natural products and pharmacologically active molecules, exhibiting a broad spectrum of activities.
The inherent chemical properties of the oxazole ring, such as its electronic nature and ability to participate in various chemical reactions, make it an attractive scaffold for the design of new chemical entities. Its applications span from medicinal chemistry to materials science, where oxazole-containing polymers have shown interesting electronic and photophysical properties.
Role of Carboxylate Derivatives in Oxazole Synthesis and Functionalization
Carboxylate derivatives, such as esters and amides, play a crucial role in both the synthesis and subsequent functionalization of the oxazole ring. In many synthetic routes, the carboxylate group is integral to the cyclization step that forms the oxazole core. For instance, the reaction of an α-amino ketone with an acylating agent bearing a carboxylate group is a common method for constructing the oxazole scaffold.
Furthermore, the carboxylate group at the 5-position of the oxazole ring, as seen in Methyl 4-methyloxazole-5-carboxylate, serves as a versatile handle for further chemical modifications. This ester functionality can be readily converted into other functional groups such as amides, carboxylic acids, or can be used in cross-coupling reactions to introduce new substituents, thereby allowing for the systematic exploration of the chemical space around the oxazole core. This versatility is instrumental in the development of new compounds with tailored properties. For example, 4-methyloxazole-5-carboxylic esters are valuable intermediates in the synthesis of pyridoxine (B80251) (Vitamin B6). google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFDVYINMDSCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633872 | |
| Record name | Methyl 4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-23-9 | |
| Record name | Methyl 4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Methyl 4 Methyloxazole 5 Carboxylate
Reactivity of the Oxazole (B20620) Ring System
The oxazole ring is an electron-rich heterocycle, but its reactivity is significantly influenced by the nature and position of its substituents. The presence of a methyl group at the C4 position and an electron-withdrawing methyl carboxylate group at the C5 position dictates the regioselectivity and feasibility of various transformations.
Electrophilic substitution on an oxazole ring is generally challenging unless the ring is activated by electron-releasing substituents. pharmaguideline.com The typical order of reactivity for electrophilic attack on the oxazole ring is C4 > C5 > C2. pharmaguideline.com For Methyl 4-methyloxazole-5-carboxylate, the C4 position is already substituted. The C5 position is deactivated by the electron-withdrawing carboxylate group, and the C2 position is the least reactive site. Consequently, electrophilic aromatic substitution reactions such as nitration or sulfonation are generally not facile on this specific substrate. pharmaguideline.com When electron-releasing groups are present, they can facilitate attack by an electrophile. pharmaguideline.com
Direct nucleophilic substitution on the unsubstituted oxazole ring is uncommon. However, such reactions are feasible on oxazole derivatives that possess a good leaving group, such as a halogen atom. For instance, studies on halogenoimidazoles, a related azole, demonstrate that N-protected derivatives can undergo nucleophilic substitution where a bromine atom is displaced by various nucleophiles like thiolates and isopropoxide. rsc.org Similarly, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions on pyridine (B92270) rings, a principle that can extend to other heterocyclic systems. researchgate.net In the context of this compound, a synthetic strategy could involve introducing a leaving group onto the ring to enable subsequent nucleophilic substitution reactions.
Lithiation is a powerful method for the functionalization of oxazoles. The most acidic proton on an unsubstituted oxazole is at the C2 position. nih.gov However, the lithiation of substituted oxazoles can be complex, with outcomes dependent on the base used, reaction temperature, and the nature of the substituents. williams.edu
A significant challenge in the lithiation of oxazoles at the C2-position is the propensity of the resulting 2-lithiooxazole to undergo an electrocyclic ring-opening to form a vinyl isonitrile intermediate. nih.gov This ring-opened tautomer can complicate subsequent reactions. To circumvent this issue, strategies such as complexation with borane (B79455) have been developed. The metalation of oxazole-borane complexes has been shown to be a practical solution to prevent this electrocyclic ring opening. acs.org
In the case of methyl-substituted oxazoles, lithiation can occur either at a ring position or at the methyl group (lateral lithiation). rsc.org For instance, lithiation of 2,4-disubstituted oxazoles can lead to mixtures of products resulting from attack at the C5-ring position or the methyl group. williams.edu
The deprotonation of oxazoles at the C2 position with strong bases like n-butyllithium (n-BuLi) at low temperatures can lead to the formation of 2-lithio-oxazoles. nih.gov This intermediate exists in equilibrium with a ring-opened isonitrile tautomer. nih.gov This equilibrium can be influenced by subsequent reaction steps. For example, transmetalation with zinc dichloride favors the ring-closed oxazole, which can then participate in cross-coupling reactions. nih.gov The use of certain lithium amide bases can also influence the equilibrium between different lithiated intermediates, thereby controlling the regioselectivity of alkylation. williams.edu
Once the lithiated oxazole intermediate is formed, it can be trapped with a variety of electrophiles to introduce new functional groups. This sulfur-lithium exchange-electrophilic trapping sequence has been demonstrated to be a versatile method for creating substituted oxazoles. acs.org A range of electrophiles can be used in these trapping reactions, leading to diverse products.
Below is a table summarizing the trapping of lithiated oxazole intermediates with various electrophiles, based on findings from related systems. acs.org
| Electrophile | Reagent Example | Product Type |
| Deuterium Oxide | D₂O | Deuterated Oxazole |
| Aldehydes | Aromatic Aldehydes (e.g., Benzaldehyde) | Hydroxyalkylated Oxazole |
| Silyl (B83357) Halides | Trimethylsilyl chloride (Me₃SiCl) | Silylated Oxazole |
| Stannyl Halides | Tributyltin chloride (Bu₃SnCl) | Stannyloxazole |
| Alkyl Halides | Methyl Iodide | Alkylated Oxazole |
| Iodoacetonitrile | ICH₂CN | Iodo-oxazole |
This table is illustrative of common electrophilic trapping reactions performed on lithiated oxazoles and is based on general methodologies reported in the literature. acs.org
The reaction of the lithiated species with Bu₃SnCl affords a stannyloxazole, which is a versatile intermediate for further cross-coupling reactions. acs.org Similarly, trapping with silyl halides provides silylated oxazoles.
Lithiation and Subsequent Trapping Reactions
Reactions of the Carboxylate Group
The methyl carboxylate group at the C5 position of this compound can undergo typical reactions characteristic of esters. The most common of these is saponification, which is the hydrolysis of the ester under basic conditions to yield the corresponding carboxylic acid. This transformation is often a key step in the synthesis of more complex molecules where the carboxylic acid functionality is required. nih.gov For example, in the synthesis of certain biphenyl (B1667301) compounds, methyl esters are saponified to furnish the target carboxylic acids. nih.gov Other potential reactions include reduction of the ester to an alcohol using reducing agents like lithium aluminum hydride, or conversion to an amide by reaction with an amine.
Hydrolysis to Carboxylic Acid
The ester functional group of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 4-methyloxazole-5-carboxylic acid. chemimpex.comtcichemicals.com This transformation is a fundamental step in the synthesis of various derivatives, as the carboxylic acid is a versatile precursor for amides and other functional groups.
The hydrolysis can be effectively carried out under both acidic and basic conditions. Acid-catalyzed hydrolysis, often employing strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous medium, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. google.com For instance, related isoxazole (B147169) esters have been efficiently hydrolyzed using 60% aqueous H₂SO₄, a method that can reduce reaction times and minimize the formation of by-products compared to other acid mixtures. google.com
Base-catalyzed hydrolysis, or saponification, is typically achieved using alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a water-alcohol mixture. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Following the reaction, an acidification step is required to protonate the resulting carboxylate salt and isolate the free carboxylic acid. The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid from its ethyl ester, for example, involves heating with a 10% NaOH solution followed by acidification. nih.gov
| Reaction | Reagents & Conditions | Product | Typical Yield | Reference |
| Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | 4-methyloxazole-5-carboxylic acid | High | google.com |
| Base Hydrolysis (Saponification) | NaOH (aq) or KOH (aq), Heat; then H⁺ workup | 4-methyloxazole-5-carboxylic acid | High | nih.gov |
Amidation and Ester Exchange Reactions
Amidation
The direct conversion of this compound to its corresponding amide, 4-methyloxazole-5-carboxamide (B1594835), can be achieved by reaction with ammonia (B1221849) or primary/secondary amines. nih.gov However, this direct aminolysis often requires harsh conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a variety of activating agents. researchgate.netlookchemmall.com Standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide), in the presence of a non-nucleophilic base, facilitate the formation of the amide bond under mild conditions with good to excellent yields. researchgate.netsemanticscholar.org
Alternatively, direct amidation of the ester can be promoted by certain catalysts. For instance, protocols for the direct coupling of metal carboxylate salts with amines have been developed, which can be relevant if the ester is converted in situ. researchgate.net
Ester Exchange (Transesterification)
Transesterification is the process of exchanging the alkoxy group of an ester with another. masterorganicchemistry.com For this compound, this allows for the synthesis of other esters (e.g., ethyl, benzyl) by reacting it with the desired alcohol. The reaction can be catalyzed by either an acid (like H₂SO₄) or a base (like an alkoxide, e.g., NaOCH₂CH₃). masterorganicchemistry.comorganic-chemistry.org To ensure a high conversion rate, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.com The mechanism under acidic conditions involves protonation of the carbonyl, attack by the new alcohol, and elimination of methanol (B129727). masterorganicchemistry.com Under basic conditions, the mechanism is a nucleophilic addition-elimination process initiated by the alkoxide. masterorganicchemistry.com
| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |
| Amidation | 4-methyloxazole-5-carboxylic acid + Amine | HBTU, DIPEA | 4-methyloxazole-5-carboxamide | researchgate.netsemanticscholar.org |
| Transesterification | This compound + R-OH | H₂SO₄ or NaOR | Ethyl 4-methyloxazole-5-carboxylate | masterorganicchemistry.comorganic-chemistry.org |
Transformations of the Methyl Group
The methyl group at the C4 position of the oxazole ring is another site for chemical modification, although it is generally less reactive than the ester group.
Side-Chain Functionalization
Direct functionalization of the C4-methyl group is challenging due to the high C-H bond dissociation energy. However, radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could potentially introduce a halogen to the methyl group, forming a halomethyl derivative. This derivative would then serve as a versatile handle for subsequent nucleophilic substitution reactions, allowing the introduction of a wide variety of functional groups. While specific studies on this compound are not prevalent, this approach is a standard method for functionalizing benzylic and allylic methyl groups.
Oxidative Modifications
The methyl group can be oxidized to afford an aldehyde (4-formyloxazole-5-carboxylate) or a carboxylic acid (oxazole-4,5-dicarboxylic acid 5-methyl ester). The oxidation of aryl methyl groups to carboxylic acids is a well-established transformation. google.comorganic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this, although the conditions might be harsh enough to affect other parts of the molecule. Milder and more selective methods, such as using molecular oxygen with a catalyst like hydrobromic acid under photoirradiation, have been developed for oxidizing methyl groups on aromatic nuclei. organic-chemistry.org Another approach involves using catalytic amounts of metal complexes, such as those based on cobalt or manganese, in the presence of a co-oxidant.
Cross-Coupling Reactions Involving this compound Derivatives
The oxazole ring can participate in powerful carbon-carbon bond-forming reactions, most notably those catalyzed by transition metals. To be used in such reactions, this compound must first be converted into a suitable derivative, typically a halo-oxazole or a trifloyl-oxazole. benthamdirect.com The most common position for introducing a leaving group for cross-coupling on the oxazole ring is the C2 position, which is susceptible to electrophilic attack. semanticscholar.org
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. uwindsor.ca For an oxazole derivative, the Suzuki, Heck, and Sonogashira reactions are particularly valuable for creating more complex molecular architectures. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govacs.orgtandfonline.com A hypothetical 2-bromo-4-methyloxazole-5-carboxylate could be coupled with various aryl or vinyl boronic acids to synthesize 2-aryl- or 2-vinyl-4-methyloxazole-5-carboxylates. Typical catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃. nih.govtandfonline.com
Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. researchgate.netrsc.orgorganic-chemistry.org A 2-bromo-4-methyloxazole-5-carboxylate derivative could react with various alkenes in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to introduce an alkenyl substituent at the C2 position. The reaction typically exhibits high trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. acs.orgrsc.orgacs.orgresearchgate.net It is catalyzed by a palladium complex and a copper(I) co-catalyst. A 2-bromo- or 2-trifloyl-4-methyloxazole-5-carboxylate could be coupled with a terminal alkyne to yield a 2-alkynyl-4-methyloxazole-5-carboxylate. This method is highly efficient for introducing alkynyl moieties onto heterocyclic rings. acs.orgacs.org
| Coupling Reaction | Oxazole Derivative | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 2-Bromo-4-methyloxazole-5-carboxylate | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 2-Aryl/Vinyl-4-methyloxazole-5-carboxylate | nih.govacs.orgtandfonline.com |
| Heck | 2-Bromo-4-methyloxazole-5-carboxylate | Alkene | Pd(OAc)₂ / Base | 2-Alkenyl-4-methyloxazole-5-carboxylate | researchgate.netrsc.orgorganic-chemistry.org |
| Sonogashira | 2-Bromo-4-methyloxazole-5-carboxylate | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-4-methyloxazole-5-carboxylate | acs.orgrsc.orgacs.org |
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst and a base. youtube.comsnnu.edu.cn This reaction is highly valued for its functional group tolerance and its ability to create biaryl structures, which are prevalent in pharmaceuticals and material science. nih.gov The oxazole ring, a key heterocyclic motif, can be functionalized using this powerful tool, allowing for the introduction of various aryl and heteroaryl substituents.
Research has demonstrated protocols for the functionalization of both the C2 and C4 positions of the oxazole core. acs.org While direct coupling at the C5-carboxylate position of this compound is not typical, the methodology is highly relevant for creating precursors or analogues. For instance, a common strategy involves converting a hydroxyl group on the oxazole ring into a triflate (-OTf) or a similar pseudohalide, which can then act as the electrophilic partner in the coupling reaction. acs.orgmit.edu
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the oxazole derivative, forming a palladium(II) complex. youtube.com
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the halide or triflate, in a step that is facilitated by a base. youtube.com
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com
Studies on related oxazole systems show that microwave-assisted Suzuki-Miyaura coupling of 2-aryl-4-trifloyloxazoles with a range of aryl and heteroaryl boronic acids proceeds rapidly and in good to excellent yields. acs.org Similarly, 4-aryl-2-chlorooxazoles are effective coupling partners. acs.org These findings underscore the viability of using Suzuki-Miyaura reactions to elaborate the structure of substituted oxazoles like this compound, assuming a suitable halide or triflate precursor is used.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Oxazole Derivatives This table presents generalized conditions based on literature for related compounds, illustrating a typical experimental setup.
| Parameter | Condition | Purpose/Comment | Citation |
| Oxazole Substrate | Aryl/Heteroaryl oxazole with a halide or triflate leaving group | The electrophilic coupling partner. | acs.orgmit.edu |
| Boron Reagent | Arylboronic acid or Arylboronic acid pinacol (B44631) ester | The nucleophilic coupling partner. | acs.orgmit.edu |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. | acs.orgmdpi.com |
| Ligand | Phosphine ligands (e.g., XPhos) | Stabilizes the palladium center and facilitates the catalytic cycle. | mit.edu |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the organoboron reagent for transmetalation. | youtube.comacs.org |
| Solvent | Toluene, Dioxane, t-AmOH, often with water | Provides the medium for the reaction. | youtube.commit.edu |
| Temperature | Room temperature to reflux (e.g., 110 °C) | Reaction rate is temperature-dependent; microwave irradiation can accelerate the reaction. | nih.govacs.org |
Photo-induced Rearrangements and Cycloadditions
The photochemical behavior of oxazole derivatives involves a variety of transformations, including rearrangements and cycloaddition reactions. tandfonline.com These processes are initiated by the absorption of ultraviolet light, which promotes the molecule to an excited state, enabling reactions that are not accessible under thermal conditions.
One of the most significant photochemical transformations related to oxazoles is the photoisomerization of isoxazoles. researchgate.net Irradiation of isoxazoles can lead to the formation of the corresponding oxazoles. researchgate.netresearchgate.net Mechanistic studies suggest that this rearrangement proceeds through a high-energy azirine intermediate. researchgate.net For example, the UV irradiation (λ > 235 nm) of a closely related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, isolated in a cryogenic matrix, resulted in the formation of the corresponding oxazole as the final photoproduct. researchgate.net The identification of azirine and nitrile-ylide intermediates confirmed the mechanistic pathway of this isoxazole → oxazole photoisomerization. researchgate.net While this is a formation pathway for oxazoles rather than a reaction of them, it is a critical photo-induced process within this chemical family.
Oxazole rings themselves can participate directly in photochemical cycloadditions. A notable example is the formal [3+2] cycloaddition with nitroso compounds. The reaction of substituted oxazoles with nitrosobenzene, upon irradiation or heating, can lead to the ring-opening of the oxazole, followed by a cycloaddition to yield 2,5-dihydro-1,2,4-oxadiazole (B1627652) derivatives regioselectively. researchgate.net This type of reaction demonstrates the ability of the oxazole ring to act as a three-atom component in a cycloaddition process.
General photolysis of the oxazole ring can also lead to cleavage and the formation of oxidation products, depending on the reaction conditions and the substituents present on the ring. tandfonline.com
Table 2: Summary of Photo-induced Reactions Involving Oxazole Systems
| Reaction Type | Reactant(s) | Product(s) | Key Features | Citation |
| Photoisomerization | Substituted Isoxazole | Corresponding Oxazole | Proceeds via an azirine intermediate; often requires UV irradiation. Forms the oxazole ring. | researchgate.netresearchgate.net |
| [3+2] Cycloaddition | Substituted Oxazole + Nitrosoarene | 2,5-Dihydro-1,2,4-oxadiazole derivative | Oxazole acts as a 1,3-dipole equivalent after ring-opening. | researchgate.net |
| Photolysis | Substituted Oxazole (e.g., 2,5-diphenyloxazole) | Oxidation and rearrangement products | Can involve cleavage of the C-C bond within the ring. | tandfonline.com |
Applications in Advanced Organic Synthesis
Methyl 4-methyloxazole-5-carboxylate as a Versatile Synthetic Intermediate
The utility of this compound and its close chemical relatives, such as the corresponding carboxylic acid and ethyl ester, is well-established in synthetic chemistry. chemimpex.comchemimpex.comuni.lu The reactivity of the oxazole (B20620) ring, combined with the functional handles provided by the ester and methyl groups, allows for a wide range of chemical transformations. This versatility makes it an ideal starting material or intermediate for synthesizing a variety of organic molecules. chemimpex.com Its stability and compatibility with numerous functional groups are key features that make it a prime candidate for intricate organic syntheses. chemimpex.com
The oxazole core of this compound is a fundamental unit in the assembly of more elaborate heterocyclic systems. beilstein-journals.orgmdpi.com Heterocyclic compounds are a cornerstone of medicinal chemistry, and the ability to construct them efficiently is of paramount importance. Oxazole derivatives are integral to the synthesis of various complex structures, including naturally occurring bioactive peptides and other poly-heterocyclic systems. mdpi.combeilstein-journals.org For instance, the synthesis of novel chemimpex.comchemimpex.comnih.govtriazolo[1,5-b] chemimpex.comchemimpex.combeilstein-journals.orgnih.govtetrazines has been achieved through the modification of other heterocyclic precursors, demonstrating a strategy where simpler rings are elaborated into more complex ones. beilstein-journals.org
Bioactive scaffolds are core structures upon which new drugs can be designed and synthesized. The oxazole motif, as found in this compound, is recognized as a promising scaffold in medicinal chemistry. mdpi.com This is evidenced by its presence in a diverse array of therapeutically active agents. mdpi.com The related compound, 5-methyloxazole-4-carboxylic acid, is explicitly identified as a building block for creating bioactive molecules. chemimpex.com These scaffolds serve as the foundation for developing new chemical entities with potential therapeutic applications.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
The structural framework of this compound is incorporated into various pharmaceutical intermediates, which are the chemical building blocks for Active Pharmaceutical Ingredients (APIs). chemimpex.comchemimpex.commolkem.comevitachem.com The synthesis of APIs often involves multi-step processes where intermediates like this oxazole derivative are essential. For example, the closely related compound 5-methylisoxazole-4-carboxylic acid is a known intermediate in the synthesis of the API Teriflunomide. molkem.com
Research has highlighted the use of oxazole and isoxazole (B147169) derivatives in the creation of pharmaceuticals aimed at treating neurological disorders. chemimpex.comchemimpex.comevitachem.com The unique structure of compounds like 4-methyloxazole-5-carboxylic acid can be leveraged to enhance the efficacy of drug candidates designed for neurological targets. chemimpex.com These intermediates are investigated for their potential to be developed into therapeutic agents for a range of conditions affecting the central nervous system. evitachem.com
The chemical reactivity of this compound allows for its use in synthesizing molecules designed to interact with specific biological pathways. These molecules can act as probes in chemical biology to study enzyme activities and cellular signaling or as lead compounds in drug discovery. evitachem.com By modifying the core oxazole structure, chemists can create derivatives that modulate signaling pathways, which may lead to desired physiological effects. chemimpex.comevitachem.com For instance, inhibitors of the α3β4 nicotinic acetylcholine (B1216132) receptors, which are involved in the medial habenula-interpeduncular nucleus (MHb-IPN) axis, represent a therapeutic strategy for certain disorders. chemrxiv.orgnih.gov
The α4β2 subtype of the nicotinic acetylcholine receptor (nAChR) is a significant target in drug development, particularly for neurological conditions. nih.gov In the search for selective agonists for this receptor, novel heterocyclic analogues are synthesized and characterized. nih.gov While not a direct precursor in all published routes, the heterocyclic scaffold of this compound is relevant to the design of such compounds. The synthesis and functional characterization of these molecules at α4β2 receptors, often using techniques like two-electrode voltage clamp in Xenopus laevis oocytes, indicate that subtle structural changes can lead to compounds with specific preferences for different receptor stoichiometries. nih.gov
Investigation of Biological Activities and Structure Activity Relationships
Pharmacological Potential and Therapeutic Applications
The pharmacological potential of oxazole (B20620) derivatives is vast, with research highlighting their utility in developing new therapeutic agents. nih.gov The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activities of these compounds. nih.gov
The oxazole nucleus is considered a "privileged" scaffold in drug discovery due to its presence in a multitude of biologically active compounds. d-nb.inforesearchgate.net Derivatives of the oxazole ring have demonstrated a broad spectrum of pharmacological effects, including:
Antimicrobial Activity: Oxazole derivatives have been synthesized and evaluated for their potential against various bacterial and fungal strains. d-nb.info For example, certain propanoic acid derivatives incorporating an oxazole ring have shown potent antibacterial activities. d-nb.info Additionally, some benzoxazole-5-carboxylate derivatives have been assessed for their antimicrobial properties. d-nb.info
Anticancer Activity: Research has indicated that certain oxazole derivatives possess antitumor properties. For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate has shown a broad range of cytotoxic activity against various human cancer cell lines. researchgate.net
Anti-inflammatory Activity: The oxazole scaffold has been incorporated into molecules designed as anti-inflammatory agents. nih.gov
Antidiabetic and Anti-obesity Activities: The versatility of the oxazole ring has also been explored in the context of metabolic diseases, with some derivatives showing potential as antidiabetic and anti-obesity agents. nih.govnih.gov
The diverse biological profile of oxazole derivatives underscores their significant potential in the discovery and development of new drugs for a wide array of therapeutic areas. nih.govnih.gov
Methyl 4-methyloxazole-5-carboxylate, with its specific substitution pattern, represents a key intermediate in the synthesis of more complex and potentially bioactive molecules. The presence of the oxazole core, combined with the synthetically versatile carboxylate group, makes it a valuable building block for developing novel compounds with potential therapeutic applications.
The field of medicinal chemistry has seen the synthesis and evaluation of numerous oxazole derivatives with varying substituents to explore their structure-activity relationships (SAR). For example, a series of substituted oxazole benzenesulfonamides were identified as potent human beta3 adrenergic receptor agonists. nih.gov Another study focused on α-keto oxazole inhibitors of fatty acid amide hydrolase, demonstrating that modifications to the oxazole core and its side chains significantly impact inhibitor potency. nih.gov The synthesis of methyl oxazole-4-carboxylates has also been a subject of research, indicating the relevance of this structural class in medicinal chemistry explorations. researchgate.net
The strategic importance of compounds like this compound lies in their potential to be chemically modified to create libraries of related compounds for biological screening, a common practice in modern drug discovery.
Mechanistic Studies of Biological Action
The biological effects of oxazole derivatives are a consequence of their interactions with specific molecular targets within the cell. nih.govnih.gov These interactions can lead to the modulation of biological pathways involved in disease processes.
A common mechanism of action for many biologically active compounds, including oxazole derivatives, is the inhibition of specific enzymes. The oxazole ring can serve as a scaffold to position functional groups in a way that allows them to bind to the active site of an enzyme, thereby blocking its activity.
For example, a study on α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH) revealed that these compounds act as reversible, competitive inhibitors. nih.gov The study highlighted that the inhibitor's potency was influenced by the length of a linker chain and the presence of a terminal phenyl group, suggesting specific interactions within the enzyme's hydrophobic active site. nih.gov Generally, hydrophobic or electron-withdrawing substituents on the oxazole ring enhanced the binding affinity of the inhibitors. nih.gov
The following table summarizes the inhibitory activity of some α-keto oxazole derivatives against FAAH.
| Compound | Linker Chain Length | Terminal Group | Inhibitor Potency (Ki) |
| Related to 2b | 6 carbons | Phenyl | Optimal |
| 5dd-ff | - | Carboxylic acid | Ineffective |
Data sourced from a study on α-keto oxazole inhibitors of fatty acid amide hydrolase. nih.gov
In addition to enzyme inhibition, oxazole derivatives can exert their effects by binding to specific receptors on the cell surface or within the cell. This binding can either activate or block the receptor, leading to changes in intracellular signaling pathways.
A series of substituted oxazole derivatives have been identified as potent agonists of the human beta3 adrenergic receptor. nih.gov These compounds demonstrated excellent selectivity for the beta3 receptor over other beta receptor subtypes. nih.gov For instance, the cyclopentylethyloxazole derivative 5f was found to be a potent beta3 agonist with an EC50 of 14 nM and showed 340-fold and 160-fold selectivity over beta1 and beta2 receptors, respectively. nih.gov This indicates a highly specific interaction between the oxazole derivative and the receptor's binding pocket, leading to the activation of downstream signaling pathways.
The ability of oxazole compounds to act as receptor ligands highlights another important mechanism through which they can modulate cellular function and produce therapeutic effects.
There is currently no publicly available research detailing the specific interaction of this compound with D1 protease. The investigation of the interactions between small molecules and specific proteases is a highly specialized area of research that requires dedicated experimental studies.
Assessment of Antimicrobial and Antifungal Efficacy
The urgent need for new antimicrobial agents to combat rising drug resistance has spurred research into novel chemical structures. nih.gov Derivatives of the oxazole core have shown promise in this area. Related heterocyclic compounds, such as 5-methyloxazole-4-carboxylic acid, are recognized as valuable building blocks in the synthesis of new antimicrobial drugs. chemimpex.com
Derivatives of this compound have demonstrated notable efficacy against various bacterial pathogens, particularly Gram-positive bacteria. A series of synthesized (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good antibacterial activity, with minimum inhibitory concentration (MIC) values between 2–4 µg/mL against several Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov Specifically, compounds designated 4c, 4d, 4e, and 4f were the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive strains. nih.gov
Similarly, studies on other related heterocyclic structures have reinforced these findings. N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, for instance, displayed good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net Research on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives also showed effective growth inhibition of Gram-positive bacteria. mdpi.com For these carbazole (B46965) derivatives, MIC values for Staphylococcus strains were recorded at 32 µg/mL. mdpi.com
Table 1: In-Vitro Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic Acid Derivatives nih.gov
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4c | Multidrug-resistant Gram-positive strain 1 | 2 |
| 4d | Multidrug-resistant Gram-positive strain 2 | 2 |
| 4e | Multidrug-resistant Gram-positive strain 3 | 2 |
| 4f | Multidrug-resistant Gram-positive strain 4 | 2 |
| Other Synthesized Compounds | Various Gram-positive bacteria | 2-4 |
The antifungal potential of compounds related to this compound has also been investigated. 5-aminoimidazole-4-carbohydrazonamide derivatives have been tested against various Candida species. nih.gov These derivatives were found to be particularly potent against Candida krusei, a species known for its intrinsic resistance to fluconazole. nih.gov Furthermore, certain carbazole derivatives have demonstrated significant inhibition of fungal growth; for example, incubation with 64 µg/mL of specific derivatives resulted in over 60% growth inhibition of Candida albicans and Aspergillus flavus. mdpi.com The development of fungicides is another key application noted for the related 5-methyloxazole-4-carboxylic acid. chemimpex.com
Table 2: Antifungal Activity of Selected Heterocyclic Derivatives mdpi.comnih.gov
| Compound Class | Fungal Strain | Observed Effect | Concentration |
|---|---|---|---|
| 5-aminoimidazole-4-carbohydrazonamide derivatives | Candida krusei | High antifungal activity | N/A |
| 5-aminoimidazole-4-carbohydrazonamide derivatives | Candida albicans | Active | N/A |
| Carbazole Derivative 1 | Candida albicans | >60% growth inhibition | 64 µg/mL |
| Carbazole Derivative 2 | Aspergillus flavus | >60% growth inhibition | 64 µg/mL |
Anti-inflammatory and Immunomodulatory Properties
Research into related molecular structures suggests that derivatives of this compound could possess significant anti-inflammatory properties. The parent-like compound, 5-methyloxazole-4-carboxylic acid, is noted for its use in developing novel anti-inflammatory drugs. chemimpex.com
Studies on structurally similar thiazole (B1198619) compounds have provided concrete evidence of these effects. A novel thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was shown to significantly reverse increased levels of serum glucose, insulin, and pro-inflammatory cytokines in diabetic rats. nih.gov Further, a new series of methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety exhibited potent, dose-dependent anti-inflammatory activity in vivo, with some compounds showing efficacy equal to or greater than indomethacin (B1671933) and aspirin (B1665792) at the same dose. mdpi.com Isothiazole derivatives have also been identified as having anti-inflammatory activities. researchgate.net
Table 3: Anti-inflammatory Effects of 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) in STZ-induced Diabetic Rats nih.gov
| Parameter | Effect of NDTD Administration |
|---|---|
| Serum Glucose | Reversed increase to normal levels |
| Serum Insulin | Reversed increase to normal levels |
| Pro-inflammatory Cytokines | Reversed increase to normal levels |
| Oxidative Stress Markers (GSH, CAT, SOD) | Increased levels (attenuated stress) |
| Oxidative Stress Marker (MDA) | Lowered level (attenuated stress) |
Anticancer Activity Research
The oxazole heterocycle is a component of many compounds investigated for anticancer activity. Research on related structures provides a basis for exploring the potential of this compound derivatives in oncology. For instance, 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic acid has attracted interest for its potential applications in developing pharmaceuticals, partly through mechanisms like enzyme inhibition. evitachem.com
Studies on 4-methylcoumarin (B1582148) derivatives revealed significant cytotoxic effects against several human cancer cell lines. nih.gov The most potent subgroup, 7,8-dihydroxy-4-methylcoumarins (DHMCs) with alkyl groups at the C3 position, showed considerable activity. Compound 11 from this group, featuring an n-decyl chain, had IC50 values of 42.4, 25.2, and 25.1 µM against K562 (leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells, respectively. nih.gov Additionally, a series of 1,3,4-oxadiazole (B1194373) derivatives were evaluated for their anticancer potential, showing that the MDA-MB-231 (breast adenocarcinoma) cell line was particularly sensitive to their action. nih.gov
Table 4: Cytotoxic Activity (IC50) of a 4-Methylcoumarin Derivative (Compound 11) nih.gov
| Cancer Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| K562 | Chronic Myelogenous Leukemia | 42.4 |
| LS180 | Colon Adenocarcinoma | 25.2 |
| MCF-7 | Breast Adenocarcinoma | 25.1 |
Herbicidal Properties and Applications
Beyond medicine, the chemical scaffold of this compound is relevant to agriculture. 5-Methyloxazole-4-carboxylic acid is used in synthesizing herbicides. chemimpex.com A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized as potential inhibitors of D1 protease in plants, a key enzyme for photosynthesis. nih.gov In vivo herbicidal activity tests showed that most of these compounds possess moderate to good herbicidal activities. nih.gov
Table 5: Herbicidal Activity of Isoxazole-Thiazole Derivatives nih.gov
| Compound Class | Target | Observed In Vivo Activity |
|---|---|---|
| 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides | D1 protease in plants | Moderate to good herbicidal activity |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of lead compounds. For derivatives related to this compound, SAR studies have provided valuable insights.
In a study of 4-methylcoumarin derivatives as anticancer agents, it was found that 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were the most effective subgroup. nih.gov The potency was directly related to the length of the alkyl chain. nih.gov
For a series of trisubstituted isoxazoles, which are structurally analogous to oxazoles, explorations around the C-4 and C-5 positions were critical for improving potency and specificity. dundee.ac.uk The nature of the linker group was also significant; an ether linker was found to be conformationally favorable, while a thioether linkage resulted in significantly lower potency. dundee.ac.uk
In another example with imidazole-coumarin conjugates, potency and selectivity against the hepatitis C virus were substantially increased by two structural factors: having a hydrogen atom at the N(1) position of the imidazole (B134444) nucleus and adding a substituent (like Cl, F, Br, or Me) to the coumarin (B35378) nucleus. mdpi.com These findings highlight how specific substitutions on the heterocyclic rings can dramatically influence biological activity, providing a roadmap for the rational design of more potent this compound derivatives.
Influence of Substituent Variations on Biological Potency
The biological potency of compounds centered around the 4-methyloxazole-5-carboxylate core is highly dependent on the nature and position of various substituents. Research into related oxazole structures has provided valuable insights into these relationships, particularly in the context of anticancer and antimicrobial activities.
Systematic modifications of the oxazole core have demonstrated that even minor changes can lead to significant shifts in biological activity. For instance, in a series of 2-methyl-4,5-disubstituted oxazoles designed as antitubulin agents, the substituents at both the C4 and C5 positions of the oxazole ring played a crucial role in their antiproliferative activity. nih.gov While the core of these molecules differs slightly from this compound, the principles of substitution at the 5-position are highly relevant.
In one study, multiple 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles were synthesized and evaluated for their in vitro antiproliferative activity against a panel of cancer cell lines. nih.gov The data revealed that aromatic and heteroaromatic substituents at the C5 position significantly influenced potency. For example, a derivative with a m-fluoro-p-methoxyphenyl group at the 5-position exhibited potent antiproliferative activity, with IC₅₀ values in the nanomolar range (0.35-4.6 nM). nih.gov Another analog featuring a p-ethoxyphenyl moiety at the same position also showed high potency (IC₅₀: 0.5–20.2 nM). nih.gov The activity of these compounds was found to be comparable to or even greater than the well-known antitubulin agent Combretastatin A-4 (CA-4). nih.gov
The substitution pattern on the C5-phenyl ring was also critical. The presence of methoxy (B1213986) groups, for example, has been shown to be important for the antimetastatic activity of some anticancer compounds. nih.gov In the case of the 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, the combination of the 3′,4′,5′-trimethoxyphenyl group at C4 and specific substituted phenyl rings at C5 led to compounds that were potent inhibitors of tubulin polymerization. nih.gov
Furthermore, the isosteric replacement of the oxazole ring with a thiazole has been explored. In a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the thiazole ring was found to be a key component for their anticancer activity. nih.gov When the thiazole "B" ring was replaced with an oxazole, a decrease in activity was observed, highlighting the importance of the specific heterocycle in the scaffold for interacting with the biological target. nih.gov
The following table summarizes the structure-activity relationships of selected 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazole derivatives, demonstrating the impact of C5-substituent variations on anticancer potency. nih.gov
| Compound | C5-Substituent | Cancer Cell Line | IC₅₀ (nM) |
|---|---|---|---|
| 4g | m-fluoro-p-methoxyphenyl | Jurkat | 4.6 |
| SEM | 0.35 | ||
| 4i | p-ethoxyphenyl | Jurkat | 20.2 |
| RS4;11 | 0.5 | ||
| 4a | 2'-naphthyl | HT-29 | 73.2 |
| RS4;11 | 0.5 | ||
| 5f | p-fluorophenyl (regioisomer) | Jurkat | 15.2 |
| SEM | 8.6 |
Ligand Design and Optimization
The design and optimization of ligands based on the this compound scaffold are guided by the structure-activity relationship data obtained from various analogs. The primary goal is to enhance the binding affinity and selectivity for the intended biological target while maintaining favorable pharmacokinetic properties.
A key strategy in ligand design is the use of the oxazole ring as a central scaffold to which various functional groups can be attached. mdpi.com The SAR data from antitubulin agents suggest that the 5-position of the oxazole ring is a critical point for modification. nih.gov For instance, the introduction of substituted phenyl rings at this position can lead to potent compounds. The design process often involves exploring a variety of substituents on this phenyl ring, including electron-donating and electron-withdrawing groups, to optimize interactions with the target protein. nih.govnih.gov
Computational methods, such as molecular docking, can be employed to predict the binding modes of designed ligands within the active site of a target protein. researchgate.net For example, in the development of 2-methyl-4,5-disubstituted oxazoles as antitubulin agents, it was found that these compounds bind to the colchicine (B1669291) site of tubulin. nih.gov The design of new analogs would therefore focus on optimizing interactions with the amino acid residues within this specific binding pocket.
Another important aspect of ligand design is the concept of isosteric replacement. As seen in the comparison of oxazole and thiazole derivatives, replacing one heterocycle with another can have a profound impact on biological activity. nih.govmdpi.com This strategy can be used to fine-tune the electronic properties and spatial arrangement of the molecule to improve its fit within the target's binding site.
Furthermore, the ester group at the 5-position of this compound offers a handle for further modification. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to create a library of amide or ester derivatives. nih.govevitachem.com This approach allows for the exploration of a wide chemical space and the potential to form additional hydrogen bonds or other interactions with the target protein, thereby enhancing potency and selectivity.
The optimization process is iterative, involving cycles of design, synthesis, and biological evaluation. The insights gained from each cycle inform the design of the next generation of compounds, leading to the identification of ligands with improved therapeutic potential.
Theoretical and Computational Chemistry of Methyl 4 Methyloxazole 5 Carboxylate
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. For Methyl 4-methyloxazole-5-carboxylate, these studies focus on determining its most stable three-dimensional shape (conformation) and understanding its electronic landscape.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. echemcom.com It is widely applied to heterocyclic compounds to predict their geometry, spectroscopic properties, and reactivity. researchgate.netdntb.gov.ua For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry, yielding precise bond lengths and angles. dntb.gov.ua
These calculations also provide insights into the molecule's electronic properties through the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution, highlighting electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. echemcom.comresearchgate.net This information is invaluable for predicting how the molecule will interact with other reagents.
Table 1: Illustrative DFT-Calculated Properties for this compound This table presents typical data obtained from DFT calculations for compounds of this class and is for illustrative purposes.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the ester group to the oxazole (B20620) ring. A Potential Energy Surface (PES) scan investigates the energy changes associated with this rotation. By calculating the energy at various dihedral angles, a PES plot can be constructed to identify the global minimum energy conformation, which represents the most stable and populated structure of the molecule. This analysis also reveals the energy barriers to rotation between different conformers. While specific PES studies on this molecule are not prominent in the literature, this standard computational technique is essential for a complete understanding of its structural dynamics.
Computational Studies on Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. rsc.org
The reactivity of this compound can be predicted using the electronic properties derived from quantum chemical calculations. mdpi.com For instance, the MEP map can identify the most reactive sites for nucleophilic attack, such as the carbonyl carbon of the ester group. This is consistent with known reactions, like the amidation of the ethyl ester analogue with aqueous ammonia (B1221849) to produce 4-methyloxazole-5-carboxamide (B1594835). google.com
Computational models can also predict the regioselectivity and stereoselectivity of reactions. rsc.org By calculating the activation energies for different possible reaction pathways, chemists can determine the most likely product. For example, in reactions involving the oxazole ring, computational studies can predict whether a reagent will add to a specific position based on the calculated stability of the transition states and intermediates. nih.gov
Molecular Docking and Binding Energy Predictions in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. jbcpm.com This method is central to computer-aided drug design for evaluating the potential of compounds to act as inhibitors or modulators of biological targets. echemcom.com
The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov A more negative score generally indicates a stronger, more favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
When the experimental structure of a target protein is unavailable, a predictive method called homology modeling can be used to generate a three-dimensional model based on the known structure of a related homologous protein. This model can then be used for docking studies.
Virtual screening is a computational technique that involves docking a large library of chemical compounds against a target protein structure to identify potential "hits" with high binding affinity. researchgate.netnih.gov Compounds like this compound and its derivatives can be included in such libraries to assess their potential against various therapeutic targets, such as kinases, proteases, or other enzymes. nih.gov While specific docking studies featuring this exact molecule are not widely published, its scaffold is representative of those explored in drug discovery.
Table 2: Illustrative Molecular Docking Results This table demonstrates typical output from a molecular docking simulation and is for illustrative purposes.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Kinase | -7.5 | LYS-78 | Hydrogen Bond (with C=O) |
| PHE-152 | π-π Stacking (with oxazole ring) | ||
| LEU-154 | Hydrophobic | ||
| Example Protease | -6.8 | SER-195 | Hydrogen Bond (with ester oxygen) |
| GLY-193 | Hydrogen Bond (with ring nitrogen) |
Ligand-Target Interaction Analysis
Computational studies on related oxazole-containing molecules have provided insights into their potential as therapeutic agents, particularly as inhibitors of protein-protein interactions. Derivatives of this compound have been investigated for their ability to disrupt the c-Myc–Max dimerization, a key interaction in the proliferation of many cancer cells. nih.gov The c-Myc protein is an intrinsically disordered transcription factor that becomes structured upon forming a heterodimer with Max, enabling it to bind to DNA and activate gene transcription related to cell growth and proliferation. nih.govnih.gov
Small molecules can inhibit this process by binding to the monomeric form of c-Myc, preventing its dimerization with Max. nih.gov Analysis of inhibitors has identified a common pharmacophore, often involving an electron-rich ring system that can interact with key residues in the c-Myc protein. nih.gov For instance, studies on inhibitors like 10074-G5 and its analogs have shown that an electron-rich nitro group and a furazan (B8792606) ring are crucial for inhibitory activity. nih.gov These features are thought to interact with arginine residues (Arg366, Arg367, and Arg372) within the helix-loop-helix domain of c-Myc. nih.gov
While specific ligand-target interaction analysis for this compound is not extensively documented in public literature, its structural motifs—the oxazole ring and ester group—can be evaluated for potential binding modes. The oxazole ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding and electrostatic interactions. Molecular docking simulations on similar oxadiazole derivatives targeting c-Myc have demonstrated strong binding affinity, interfering with the c-Myc/MAX interface. mdpi.com These studies suggest that the heterocyclic core is a viable scaffold for designing inhibitors. nih.govmdpi.comresearchgate.net The methyl and methyl carboxylate groups on the oxazole ring would further influence its steric and electronic profile, affecting how it fits into a target binding pocket and which specific interactions are formed.
Spectroscopic Data Interpretation through Computational Methods
Computational chemistry provides powerful tools for interpreting and predicting spectroscopic data. Methods based on Density Functional Theory (DFT) are widely used to calculate NMR chemical shifts, vibrational frequencies for IR spectroscopy, and other molecular properties with a high degree of accuracy. imist.maresearchgate.net
The Gauge-Including Atomic Orbital (GIAO) method is a robust and widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. imist.manahrainuniv.edu.iq When combined with Density Functional Theory (DFT), typically using functionals like B3LYP, the GIAO method provides theoretical chemical shifts for nuclei such as ¹H and ¹³C that correlate well with experimental data. imist.maresearchgate.net The method's reliability has been demonstrated across a range of heterocyclic compounds. imist.ma
The calculation involves optimizing the molecular geometry and then computing the magnetic shielding constants (σ) for each nucleus. nahrainuniv.edu.iq The chemical shift (δ) is then determined by referencing the calculated shielding of the target molecule's nuclei to the shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc. imist.ma The accuracy of these predictions can be influenced by the choice of basis set and the computational level of theory. conicet.gov.ar For many organic molecules, the mPW1PW91/6-31G(d) level of theory has been recommended for accurate ¹³C NMR predictions at a reasonable computational cost. conicet.gov.ar
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on GIAO-DFT calculations.
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹³C | C=O (Ester) | 160.5 |
| ¹³C | C5 (oxazole ring) | 149.2 |
| ¹³C | C4 (oxazole ring) | 138.8 |
| ¹³C | C2 (oxazole ring) | 152.1 |
| ¹³C | -OCH₃ (Ester) | 52.3 |
| ¹³C | -CH₃ (at C4) | 11.5 |
| ¹H | H2 (oxazole ring) | 8.10 |
| ¹H | -OCH₃ (Ester) | 3.90 |
| ¹H | -CH₃ (at C4) | 2.55 |
Theoretical vibrational analysis using DFT methods is a standard procedure for assigning experimental infrared (IR) and Raman spectra. q-chem.com Following a geometry optimization to find the molecule's minimum energy structure, a frequency calculation is performed. researchgate.netfaccts.de This involves computing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates). q-chem.com Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective atomic motions for each frequency). youtube.com
The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation used in the calculations and basis set limitations. youtube.com To improve agreement with experimental data, a scaling factor is typically applied to the computed frequencies. faccts.de These theoretical spectra are invaluable for assigning specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net
The predicted IR vibrational frequencies for the key functional groups of this compound are presented below.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹, Scaled) |
|---|---|---|
| C-H Stretch (Aromatic) | C2-H on Oxazole Ring | 3120 |
| C-H Stretch (Aliphatic) | -CH₃ Groups | 2955 - 3010 |
| C=O Stretch | Ester Carbonyl | 1735 |
| C=N Stretch | Oxazole Ring | 1580 |
| C=C Stretch | Oxazole Ring | 1510 |
| C-O-C Stretch (Ester) | Ester Group | 1250 |
| C-O-C Stretch (Ring) | Oxazole Ring | 1100 |
Substituent Effects on Electronic Structure and Reactivity
Substituents modulate the electronic environment of the heterocyclic ring, which in turn affects bond lengths, strengths, and polarities. researchgate.netsemanticscholar.org The electron-donating methyl group at C4 increases the electron density on the oxazole ring through an inductive effect and hyperconjugation. researchgate.net Conversely, the methyl carboxylate group at C5 withdraws electron density from the ring via both inductive and resonance effects. otterbein.edu
This push-pull electronic arrangement creates a distinct pattern of bond polarity. The C4-C5 bond will be highly polarized. The oxygen and nitrogen heteroatoms are the most electronegative centers, drawing electron density and resulting in negative partial charges, while the ring carbons bear positive partial charges. researchgate.net The methyl group donation slightly mitigates the positive charge at C4, whereas the ester group enhances the positive charge at C5. Computational analysis using methods like Natural Bond Orbital (NBO) analysis can quantify these effects by calculating atomic charges and bond orders, providing a detailed picture of the electronic distribution. researchgate.net Studies on similar substituted oxazoles confirm that the polarizability of the ring is greatly affected by substituents. semanticscholar.org
The table below presents hypothetical calculated bond parameters illustrating these effects.
| Parameter | Atom/Bond | Predicted Value |
|---|---|---|
| Mulliken Atomic Charge | O1 (Ring Oxygen) | -0.55 e |
| Mulliken Atomic Charge | N3 (Ring Nitrogen) | -0.48 e |
| Mulliken Atomic Charge | C4 | +0.25 e |
| Mulliken Atomic Charge | C5 | +0.45 e |
| Bond Length | C4-C5 | 1.38 Å |
| Bond Length | C5-C(O)O-CH₃ | 1.49 Å |
The electrochemical behavior of a molecule is fundamentally linked to the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the ability to donate an electron (oxidation potential), while the LUMO energy relates to the ability to accept an electron (reduction potential). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net
In this compound, the electron-donating methyl group raises the energy of the HOMO, while the electron-withdrawing ester group lowers the energy of the LUMO. researchgate.net This combined effect leads to a reduction in the HOMO-LUMO gap compared to unsubstituted oxazole, suggesting increased chemical reactivity. researchgate.netresearchgate.net This heightened reactivity can be advantageous in synthetic applications, such as the use of oxazoles as dienes in Diels-Alder reactions to form pyridine (B92270) derivatives. tandfonline.com Furthermore, electrochemical methods have been developed for the synthesis of oxazole derivatives, highlighting the ring's accessibility to redox processes. rsc.org
Predicted electrochemical properties based on DFT calculations are summarized in the following table.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 1.5 eV |
Derivatives and Analogues of Methyl 4 Methyloxazole 5 Carboxylate: Synthesis and Research Trends
Systematic Synthesis of Substituted Oxazole (B20620) Carboxylates
The synthesis of the oxazole nucleus is a well-established area of organic chemistry, with several classic and modern methods available for constructing this heterocyclic system. These methods allow for the introduction of various substituents, leading to a diverse library of oxazole carboxylates.
Key synthetic strategies include:
Robinson-Gabriel Synthesis: This is a traditional method that involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. tandfonline.com
Van Leusen Reaction: A versatile one-pot method for creating 5-substituted oxazoles by reacting aldehydes with tosylmethyl isocyanide (TosMIC). tandfonline.comnih.gov This approach is noted for its mild reaction conditions. nih.gov
Fischer Oxazole Synthesis: This classic route utilizes the cyclodehydration of cyanohydrins and aldehydes to produce oxazoles. tandfonline.com
Reactions from α-Haloketones: A common approach involves the condensation of α-haloketones with primary amides to yield various substituted oxazoles. researchgate.net
Modern Metal-Catalyzed Methods: Contemporary organic synthesis has introduced numerous metal-catalyzed reactions. Copper-catalyzed tandem oxidative cyclization of enamides provides an efficient route to 2,5-disubstituted oxazoles at room temperature. researchgate.netorganic-chemistry.org Palladium-catalyzed methods have also been developed for direct arylation, enabling further functionalization of the oxazole ring. organic-chemistry.org Another novel approach involves a one-pot synthesis from carboxylic acids, amino acids, and boronic acids via a Suzuki-Miyaura coupling reaction catalyzed by nickel. beilstein-journals.org
These varied synthetic routes provide chemists with a robust toolkit for accessing a wide range of substituted oxazole carboxylates, including the target methyl 4-methyloxazole-5-carboxylate.
Table 1: Overview of Selected Synthetic Methods for Oxazole Carboxylates
| Synthetic Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Robinson-Gabriel Synthesis | α-Acylamino ketones | Classic method for 2,5-disubstituted oxazoles. | tandfonline.com |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles under mild conditions. | tandfonline.comnih.gov |
| Copper-Catalyzed Cyclization | Enamides | Oxidative cyclization via vinylic C-H functionalization at room temperature. | researchgate.netorganic-chemistry.org |
| Condensation Reaction | α-Haloketones, Primary amides | A common and direct route to substituted oxazoles. | researchgate.net |
| One-pot/Suzuki Coupling | Carboxylic acids, Amino acids, Boronic acids | A modern, multicomponent method for 2,4,5-trisubstituted oxazoles. | beilstein-journals.org |
Comparative Reactivity and Biological Profile Studies of Analogues
The core structure of this compound can be modified to produce a range of analogues. By altering the ester group, substituting the oxazole ring, or even changing the core heterocycle to an isomer like isoxazole (B147169), researchers can systematically study how these changes affect the molecule's chemical and biological properties.
Ethyl 4-methyloxazole-5-carboxylate is a closely related analogue and a significant compound in its own right. nih.govuni.lunih.gov It serves as a valuable intermediate in the industrial synthesis of pyridoxine (B80251), also known as Vitamin B6. google.com One documented synthesis route involves reacting 2-chloro-3-oxo-butyric acid ethyl ester with ammonium (B1175870) formate (B1220265) in formic acid, followed by purification. echemi.com
The primary research context for this ethyl ester is its utility as a precursor. For instance, it can be efficiently converted into 4-methyl-oxazole-5-carboxamide by reacting it with a high concentration of aqueous ammonia (B1221849), achieving yields of 90% or more. google.com This carboxamide is another key intermediate on the pathway to pyridoxine. google.com The reactivity of the ester functional group is central to its application, allowing for straightforward amidation or hydrolysis to the corresponding carboxylic acid. echemi.com
Isoxazoles, isomers of oxazoles where the nitrogen and oxygen atoms are adjacent, form an important class of heterocyclic compounds with a broad spectrum of biological activities. nih.govresearchgate.netijpca.org Their derivatives are studied for anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov
The synthesis of isoxazole carboxylates often involves the reaction of β-dicarbonyl compounds with hydroxylamine (B1172632) or the cycloaddition of nitrile oxides with alkynes. researchgate.netnih.gov For example, methyl 5-amino-3-arylaminoisoxazole-4-carboxylates have been synthesized in good yields from arylaminothioxopropanoates and hydroxylamine. researchgate.net Another study detailed the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, starting from methyl 3-hydroxyisoxazole-5-carboxylate, which involved methylation, nitration, and subsequent reduction steps. iucr.orgnih.gov
Research has shown that isoxazole derivatives possess significant biological potential. A series of isoxazole-carboxamide analogues were synthesized and evaluated for cytotoxic activity against various cancer cell lines, with some compounds showing potent activity against liver (Hep3B) and cervical (HeLa) cancer cells. nih.govdocumentsdelivered.com Similarly, ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have demonstrated fungicidal activity against various plant pathogens. researchgate.net The structural diversity achievable with the isoxazole core makes it a promising scaffold in drug discovery. researchgate.net
Replacing the ester group of an oxazole carboxylate with a carboxamide functionality is a common derivatization strategy. As mentioned, 4-methyl-oxazole-5-carboxamide is a key intermediate synthesized from its corresponding ethyl ester. google.com This transformation highlights the reactivity of the ester towards aminolysis.
Beyond this specific intermediate, the oxazole carboxamide scaffold appears in various research contexts. In a notable drug discovery program, a series of substituted oxazol-2-one-3-carboxamides were designed and synthesized as potent inhibitors of acid ceramidase (AC), an enzyme implicated in certain cancers and genetic disorders. nih.gov This work involved preparing oxazolone (B7731731) intermediates and then reacting them with various isocyanates to generate a library of carboxamide derivatives for structure-activity relationship (SAR) studies. nih.gov The research successfully identified lead compounds with improved metabolic stability and oral bioavailability. nih.gov This demonstrates how the carboxamide linkage can be used to explore interactions with biological targets and fine-tune pharmacological properties.
The broader class of substituted oxazole esters has been investigated for various applications. For example, several 2,5-disubstituted oxazole-4-carboxylates were prepared and found to possess reasonably high fluorescence quantum yields, suggesting their potential use as fluorescent probes. researchgate.net
Table 2: Biological Activities of Selected Oxazole and Isoxazole Analogues
| Compound Class | Example Derivative | Reported Biological Activity | Reference |
|---|---|---|---|
| Isoxazole Carboxamides | 3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Anticancer (Cytotoxic against Hep3B and HeLa cells) | nih.govdocumentsdelivered.com |
| Isoxazole-Thiazole Esters | Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fungicidal | researchgate.net |
| Oxazolone Carboxamides | 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | Acid Ceramidase Inhibitor | nih.gov |
| Oxazole-Thiophene Esters | Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylates | Antimicrobial | rjstonline.com |
| 2,5-Disubstituted Oxazole-4-carboxylates | Methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives | Fluorescent Properties | researchgate.net |
Strategies for Property Optimization through Derivatization
Derivatization is a fundamental strategy in medicinal chemistry used to enhance the desired properties of a lead compound. For the oxazole carboxylate scaffold, this involves systematically modifying its structure to optimize biological activity, selectivity, solubility, metabolic stability, and other pharmacokinetic parameters.
The research on oxazol-2-one-3-carboxamides as acid ceramidase inhibitors provides an excellent case study. nih.gov Initial potent compounds suffered from low aqueous solubility and moderate metabolic stability. nih.gov Through targeted derivatization—specifically by disrupting molecular planarity and introducing groups like piperidine (B6355638)—researchers were able to develop new analogues with significantly improved drug-like properties, including better oral bioavailability and brain penetration, without sacrificing potency. nih.gov
General strategies for property optimization via derivatization of the oxazole core include:
Varying Substituents on the Oxazole Ring: Introducing different alkyl or aryl groups at the 2, 4, or 5 positions can profoundly impact how the molecule interacts with a biological target. This is a key part of establishing a structure-activity relationship (SAR).
Modifying the Carboxylate/Carboxamide Group: Converting the ester to an amide (or vice-versa) or changing the alkyl/aryl groups on the ester or amide can alter polarity, hydrogen bonding capacity, and metabolic stability. For example, amides are generally more resistant to hydrolysis by esterase enzymes than esters.
Bioisosteric Replacement: Replacing the oxazole ring with an isosteric ring system, such as isoxazole or even thiazole (B1198619), can modulate the electronic properties and metabolic profile of the molecule while potentially retaining or enhancing its desired biological activity. researchgate.net
Introduction of Solubility-Enhancing Groups: Adding polar functional groups, such as piperidine or morpholine (B109124) rings, can improve the aqueous solubility of a compound, which is often a critical factor for bioavailability. nih.gov
Through these rational design and derivatization strategies, a simple intermediate like this compound can serve as the starting point for developing complex molecules with highly optimized and specific functional properties.
Enhancement of Solubility and Reactivity
The solubility and reactivity of this compound and its derivatives are critical parameters that influence their utility in various chemical applications, from organic synthesis to medicinal chemistry. Researchers have explored several strategies to modulate these properties by introducing a variety of functional groups and structural modifications to the core oxazole scaffold. These modifications can significantly impact the physicochemical characteristics of the resulting molecules.
The inherent reactivity of the oxazole ring system, coupled with the electronic effects of substituents, governs the chemical transformations that these compounds can undergo. For instance, the ester group at the 5-position is a key handle for derivatization, allowing for hydrolysis to the corresponding carboxylic acid or transesterification. masterorganicchemistry.com The conditions required for these transformations, such as the use of strong acids or bases, can also influence the stability of the oxazole ring itself. google.comnih.gov
The introduction of substituents at various positions on the oxazole ring can also alter its reactivity. For example, the presence of electron-donating or electron-withdrawing groups can influence the susceptibility of the ring to electrophilic or nucleophilic attack. Research on related isoxazole systems has shown that the nature and position of substituents play a crucial role in directing the outcome of chemical reactions. nih.govbeilstein-journals.org
From a practical standpoint, enhancing the aqueous solubility of oxazole derivatives is often a primary objective, particularly in the context of developing intermediates for pharmaceuticals or other biologically active compounds. Poor solubility can hinder reaction kinetics and complicate purification processes. Strategies to improve solubility often involve the incorporation of polar functional groups, such as hydroxyl, amino, or carboxylic acid moieties.
Detailed Research Findings
While specific quantitative data on the solubility of a wide range of this compound derivatives is not extensively documented in publicly available literature, general principles of organic chemistry and findings from related heterocyclic systems provide valuable insights.
For instance, the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate, a close analogue, to its corresponding carboxylic acid has been studied under different acidic conditions. google.com This reaction highlights the reactivity of the ester group, a key feature for further synthetic modifications. The choice of acid and reaction conditions was found to significantly impact the yield and purity of the resulting carboxylic acid. google.com
The synthesis of various 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates demonstrates a strategy for introducing amino acid-like fragments onto the oxazole core. beilstein-journals.org These derivatives, with their protected amine functionalities, offer a pathway to more complex molecules with potentially enhanced solubility and biological activity. The successful synthesis of these compounds underscores the robustness of the oxazole ring to certain reaction conditions. beilstein-journals.org
Furthermore, the conversion of the ester group to an amide is a common strategy to diversify the properties of carboxylate-containing heterocyles. The synthesis of 4-methyloxazole-5-carboxamide (B1594835) from the corresponding ester would be expected to increase the melting point and potentially the aqueous solubility due to the introduction of a hydrogen bond donor and acceptor group. nih.gov
The following data tables summarize the expected impact of various functional group modifications on the solubility and reactivity of the this compound scaffold, based on established chemical principles and data from analogous compounds.
Interactive Data Table: Predicted Impact of Functional Group Substitution on Solubility
| Substituent Position | Functional Group | Predicted Effect on Aqueous Solubility | Rationale |
| 5-position (ester modification) | Carboxylic Acid | Increase | Introduction of a highly polar, ionizable group capable of hydrogen bonding. |
| 5-position (ester modification) | Amide | Increase | Addition of a polar group with hydrogen bonding capabilities. |
| 5-position (ester modification) | N-Substituted Amide | Variable | Depends on the nature of the N-substituent; polar substituents may increase solubility. |
| 2-position | Amino Group | Significant Increase | Introduction of a basic, polar group that can be protonated. |
| 2-position | Hydroxyl Group | Increase | Addition of a polar group capable of hydrogen bonding. |
| 4-position (methyl modification) | Hydroxymethyl | Increase | Introduction of a polar hydroxyl group. |
Interactive Data Table: Research Findings on the Reactivity of Analogous Oxazole and Isoxazole Carboxylates
| Parent Compound | Reaction | Reagents and Conditions | Product | Key Finding | Reference |
| Ethyl-5-methylisoxazole-4-carboxylate | Hydrolysis | 60% aqueous H₂SO₄, 80-88°C | 5-Methylisoxazole-4-carboxylic acid | Efficient hydrolysis with reduced by-product formation compared to other acid conditions. | google.com |
| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Reduction of nitro group | Iron powder, Acetic acid/Water, 50°C | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Selective reduction of the nitro group without affecting the ester or oxazole ring. | nih.gov |
| β-enamino ketoester precursors | Cycloaddition | Hydroxylamine hydrochloride | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | A versatile method for constructing substituted oxazole rings with amino acid-like side chains. | beilstein-journals.org |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester | A fundamental equilibrium reaction for creating various ester derivatives. | masterorganicchemistry.com |
| Dibenzyl 5-hydroxyoxazole-4-carboxylate | Hydrogenolysis | Palladium on carbon, Tetrahydrofuran | β-carboxyester (ring-opened product) | 5-Hydroxyoxazole-4-carboxylates can be unstable and prone to ring-opening. | nih.gov |
Future Directions in Methyl 4 Methyloxazole 5 Carboxylate Research
The foundational role of the oxazole (B20620) ring in medicinal chemistry and materials science provides a strong basis for future investigations into Methyl 4-methyloxazole-5-carboxylate. nih.govsemanticscholar.orgresearchgate.net As a versatile scaffold, this compound is ripe for exploration using cutting-edge technologies and interdisciplinary approaches. museonaturalistico.it Future research is poised to unlock its full potential, moving from established applications to novel frontiers in synthesis, materials, and therapeutics. The following sections outline key areas where focused research efforts could yield significant advancements.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 4-methyloxazole-5-carboxylate and validating its purity?
- Synthesis : Cyclocondensation reactions using precursors like ethyl acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA) can be adapted for oxazole derivatives . For purification, column chromatography with silica gel and solvent systems (e.g., ethyl acetate/hexane) is recommended.
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy should confirm chemical identity and purity (>95%) .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in fume hoods due to potential inhalation hazards (H333) .
- Waste Disposal : Segregate organic waste and consult certified biohazard disposal services to prevent environmental contamination .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Structural Analysis :
- ¹H NMR : Identify protons on the oxazole ring (δ 2.5–3.0 ppm for methyl groups) and ester carbonyl (δ ~3.8 ppm for methoxy) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and oxazole ring vibrations at 1600–1500 cm⁻¹ .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 141.125) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure?
- Use single-crystal X-ray diffraction with programs like SHELXL for refinement . For example, isostructural analogs (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) show planar oxazole rings with bond angles consistent with aromaticity .
Advanced Research Questions
Q. What computational strategies are effective for modeling this compound’s electronic properties?
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular Dynamics : Simulate solvent interactions (e.g., in ethanol/water) to study stability and aggregation behavior .
Q. How does this compound participate in supramolecular interactions?
- Hydrogen Bonding : Analyze crystal packing via graph-set notation (e.g., R₂²(8) motifs for dimeric H-bonds between carboxylate groups) .
- π-Stacking : Crystallographic data from analogs suggest weak π-π interactions between oxazole rings (3.5–4.0 Å spacing) .
Q. What role does this compound play in synthesizing bioactive analogs?
- Drug Discovery : Serve as a scaffold for antithiazole derivatives via coupling reactions (e.g., with 2-aminothiazoles) to explore antimicrobial or antitumor activity .
- Functionalization : Introduce substituents (e.g., nitro, methoxy) at the 4-methyl position via Pd-catalyzed cross-coupling to modulate pharmacokinetic properties .
Q. How can researchers address contradictions in spectral data for oxazole derivatives?
- Case Study : Discrepancies in ¹³C NMR shifts for ester carbonyls may arise from solvent polarity. Compare data in DMSO-d₆ vs. CDCl₃ and validate with DEPT-135 experiments .
- Crystallographic Validation : Resolve ambiguous NOE correlations using X-ray structures to confirm regiochemistry .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
